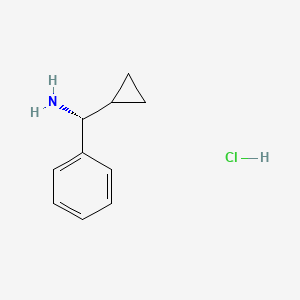

(R)-cyclopropyl(phenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(R)-cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropylamine Moiety

(R)-cyclopropyl(phenyl)methanamine hydrochloride (CAS Number: 1416450-04-8) is a chiral building block of significant interest in contemporary medicinal chemistry. Its structure, featuring a rigid cyclopropyl group attached to a benzylic amine, offers a unique combination of physicochemical properties that are highly advantageous for the design of novel therapeutics. The incorporation of the cyclopropylamine motif can profoundly influence a drug candidate's pharmacological profile by restricting conformational flexibility, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropane ring often confers resistance to metabolic degradation, thereby improving the pharmacokinetic properties of the parent molecule, such as a longer half-life and increased bioavailability. These attributes have positioned cyclopropylamine derivatives as crucial components in the development of agents targeting a range of diseases, most notably in oncology and central nervous system (CNS) disorders.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1416450-04-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄ClN | [2] |

| Molecular Weight | 183.68 g/mol | [2] |

| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | [2] |

| Canonical SMILES | C1CC1--INVALID-LINK--N.Cl | [2] |

| Purity | Typically ≥95-97% | [1][3] |

| Physical Form | Solid/Powder | |

| Storage | Store long-term in a cool, dry place. | [3] |

Spectroscopic Characterization

Although specific spectra for this compound are not widely published, data for the closely related racemic free base, cyclopropyl(phenyl)methanamine (CAS 23459-38-3), and the precursor, cyclopropyl phenyl ketone, are available and provide a basis for structural verification.[8][9][10][11][12]

Expected ¹H NMR Spectral Features (based on related structures):

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.5 ppm.

-

Benzylic Proton (CH-N): A multiplet, the chemical shift of which would be downfield due to the adjacent nitrogen and phenyl ring.

-

Cyclopropyl Methine Proton (CH-C₃H₄): A multiplet, shifted upfield compared to the benzylic proton.

-

Cyclopropyl Methylene Protons (CH₂): Complex multiplets in the upfield region (typically δ 0.3-1.5 ppm), characteristic of the strained ring system.

-

Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features (based on related structures):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).

-

Benzylic Carbon (C-N): A signal in the range of δ 50-65 ppm.

-

Cyclopropyl Methine Carbon (C-C₃H₄): A signal in the range of δ 15-25 ppm.

-

Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region (typically δ 3-15 ppm).

Asymmetric Synthesis and Purification: A Methodological Overview

The synthesis of enantiomerically pure this compound is a critical process, as the biological activity of chiral molecules often resides in a single enantiomer. A common and effective strategy involves the asymmetric reduction of a prochiral precursor, followed by purification.

Conceptual Synthetic Pathway

A logical and widely employed route for the synthesis of chiral amines is the asymmetric reduction of a corresponding ketimine. This process establishes the stereocenter with high fidelity.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Asymmetric Reduction of a Prochiral Imine (Illustrative)

While a specific protocol for the title compound is not publicly detailed, the following represents a standard, field-proven methodology for the asymmetric reduction of N-aryl imines, which can be adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.

Step 1: Imine Formation

-

To a solution of cyclopropyl phenyl ketone (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, methanol), add a source of ammonia or an appropriate amine under an inert atmosphere.

-

The reaction may require a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the imine product.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Isolate the crude cyclopropyl phenyl ketimine by removal of the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure-rated reaction vessel with a chiral catalyst system. A common system consists of a rhodium or iridium precursor and a chiral phosphine ligand (e.g., a BINAP derivative).

-

Add an anhydrous, degassed solvent (e.g., methanol, dichloromethane) and stir to form the active catalyst.

-

Add the crude cyclopropyl phenyl ketimine to the vessel.

-

Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction at a controlled temperature (e.g., room temperature) and monitor for hydrogen uptake.

-

Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

The crude product, (R)-cyclopropyl(phenyl)methanamine, is obtained after removal of the solvent.

Step 3: Purification and Salt Formation

-

The crude amine can be purified by column chromatography on silica gel.

-

To form the hydrochloride salt, dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Causality in Experimental Choices:

-

Chiral Catalyst: The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the reduction, leading to the desired (R)-enantiomer with high enantiomeric excess.

-

Hydrogen Pressure: Higher pressures can increase the reaction rate and may improve enantioselectivity by favoring the desired hydrogenation pathway over potential side reactions.

-

Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation and ensure reproducibility.

Key Applications in Drug Discovery

The (R)-cyclopropyl(phenyl)methanamine scaffold is a privileged structure, particularly in the design of inhibitors for epigenetic targets and agents for central nervous system disorders.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[13] The overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target.[14]

The phenylcyclopropylamine scaffold, found in the well-known monoamine oxidase inhibitor tranylcypromine, has been identified as a potent mechanism-based inactivator of LSD1.[15] (R)-cyclopropyl(phenyl)methanamine serves as a key building block for the synthesis of more potent and selective LSD1 inhibitors. The mechanism involves the formation of a covalent adduct between the inhibitor and the FAD cofactor of LSD1, leading to irreversible inhibition of the enzyme.[13][15] This covalent modification prevents LSD1 from carrying out its demethylase activity, which can lead to the re-expression of silenced tumor suppressor genes in cancer cells.

Caption: Simplified pathway of LSD1 inhibition by phenylcyclopropylamine-based compounds.

Central Nervous System (CNS) Drug Design

The structural features of this compound also make it an attractive scaffold for the development of CNS-active agents.[16] The lipophilicity imparted by the phenyl ring, combined with the presence of a basic amine, aligns with the physicochemical properties often required for blood-brain barrier penetration.[17] The rigid cyclopropyl group can help to optimize the conformation of the molecule for binding to specific CNS targets, such as G protein-coupled receptors (GPCRs) and neurotransmitter transporters. This can lead to the development of novel treatments for a variety of CNS disorders, including depression, schizophrenia, and Parkinson's disease.[16]

Safety and Handling

This compound should be handled by technically qualified personnel in a well-ventilated area.[3] It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated or if ventilation is inadequate.

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust.

-

Ensure adequate ventilation.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural and physicochemical properties, particularly the presence of the metabolically robust and conformationally rigid cyclopropyl group, make it a privileged scaffold for the design of potent and selective inhibitors of key enzymes like LSD1 and for the development of novel CNS-targeted therapeutics. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists aiming to leverage its potential in the creation of next-generation medicines.

References

- 1. (R)-Cyclopropyl(phenyl)methanamine,hydrochloride | 1416450-04-8 [sigmaaldrich.com]

- 2. This compound | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1416450-04-8 this compound AKSci W9898 [aksci.com]

- 4. This compound,(CAS# 1416450-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cyclopropyl(phenyl)methanamine(23459-38-3) 1H NMR spectrum [chemicalbook.com]

- 9. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]

- 10. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 23459-38-3: 1-cyclopropyl-1-phenylmethanamine [cymitquimica.com]

- 12. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR [m.chemicalbook.com]

- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathways for (R)-cyclopropyl(phenyl)methanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of (R)-cyclopropyl(phenyl)methanamine hydrochloride

Introduction

This compound is a valuable chiral building block in modern medicinal chemistry. Its unique three-dimensional structure, combining a rigid cyclopropyl group with a phenyl ring, makes it a sought-after component in the synthesis of active pharmaceutical ingredients (APIs). It is particularly significant in the development of drugs targeting central nervous system (CNS) disorders, where its specific stereochemistry can lead to enhanced binding efficiency and selectivity for biological targets, ultimately improving drug efficacy and reducing side effects.[1] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound in high enantiomeric purity, tailored for researchers and drug development professionals. We will explore cutting-edge asymmetric methods and robust classical techniques, explaining the rationale behind each approach to empower informed decision-making in the laboratory and beyond.

Part 1: Asymmetric Synthesis: Direct Enantioselective Strategies

The most elegant and atom-economical approaches to chiral molecules involve the direct formation of the desired enantiomer, bypassing the need for separating racemic mixtures. Biocatalysis and transition-metal catalysis are at the forefront of this field.

Biocatalytic Asymmetric Reductive Amination

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Engineered imine reductases (IREDs) have emerged as powerful catalysts for the asymmetric synthesis of chiral amines.[2]

Causality and Rationale: IREDs catalyze the reduction of a prochiral imine to a chiral amine with high enantioselectivity. The enzyme's chiral active site precisely orients the imine substrate relative to the hydride source (typically from a cofactor like NADPH), ensuring the formation of one enantiomer over the other. By starting with cyclopropyl phenyl ketone, an in situ imine formation with an amine source, followed by IRED-catalyzed reduction, can directly yield the target (R)-amine with exceptional purity. Rational engineering of these enzymes has expanded their substrate scope to include sterically demanding molecules.[2]

Experimental Protocol: IRED-Catalyzed Asymmetric Reductive Amination

-

Reaction Setup: In a temperature-controlled vessel, create a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reagent Addition: Add cyclopropyl phenyl ketone (1.0 equiv.), a suitable amine source like ammonia or an ammonia surrogate (e.g., 1.5 M (NH₄)₂SO₄), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Enzyme Introduction: Introduce the engineered (R)-selective imine reductase (IRED) variant (typically 1-5 mg/mL).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using HPLC or GC. The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, acidify the mixture to pH 2 with HCl to quench the reaction and protonate the amine. Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether) to remove unreacted ketone. Adjust the aqueous layer to pH 10-11 with NaOH and extract the (R)-cyclopropyl(phenyl)methanamine free base with a suitable solvent like dichloromethane.

-

Salt Formation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Dissolve the resulting oil in isopropanol and add a stoichiometric amount of HCl in ether to precipitate the desired this compound salt. Filter and dry the solid product.

Data Summary

| Parameter | Typical Value | Source |

| Substrate | Cyclopropyl phenyl ketone | N/A |

| Catalyst | Engineered (R)-selective IRED | [2] |

| Yield | Moderate to High | [2] |

| Enantiomeric Excess (ee) | >99% | [2] |

Workflow Diagram

Caption: Biocatalytic synthesis workflow.

Rhodium-Catalyzed Asymmetric Synthesis

Transition-metal catalysis, particularly with rhodium, provides a powerful and versatile platform for asymmetric C-C and C-H bond formations. Enantioselective synthesis of chiral cyclopropylamines can be achieved through methods like the rhodium-catalyzed C-H functionalization of cyclopropenes.[3]

Causality and Rationale: Chiral rhodium complexes, typically featuring a chiral cyclopentadienyl (Cp*) ligand or a chiral diphosphine ligand, can catalyze the insertion of a nitrene or carbene into a C-H bond or across a double bond.[4] In the context of synthesizing the target molecule, a strategy could involve the enantioselective benzamidation of a suitable cyclopropene precursor. The chiral ligand creates a specific three-dimensional environment around the rhodium center, which dictates the facial selectivity of the subsequent bond formation, leading to a product with high enantiomeric excess.[3]

Experimental Protocol: Rh-Catalyzed Enantioselective Amination

-

Catalyst Preparation: In a glovebox, charge a reaction tube with the rhodium precursor (e.g., [RhCp*Cl₂]₂) and the chiral ligand.

-

Reagent Addition: Add the cyclopropene substrate (1.0 equiv.) and the aminating agent (e.g., a benzamide derivative, 1.2 equiv.) under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Additives: Add a dry, degassed solvent (e.g., 1,2-dichloroethane) followed by any necessary additives (e.g., a silver salt to abstract chloride).

-

Reaction Execution: Seal the tube and stir the mixture at the optimized temperature (e.g., 40-80 °C) for 16-48 hours. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the metal catalyst. Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to isolate the enantioenriched protected amine.

-

Deprotection and Salt Formation: Cleave the protecting group (e.g., amide hydrolysis) under appropriate conditions. Isolate the free amine and convert it to the hydrochloride salt as described previously.

Data Summary

| Parameter | Typical Value | Source |

| Substrate | Substituted Cyclopropene | [3] |

| Catalyst | Chiral Rhodium Complex | [3][4] |

| Yield | Good to Excellent | [4] |

| Enantiomeric Excess (ee) | Up to 99% | [3][4] |

Workflow Diagram

Caption: Rhodium-catalyzed asymmetric synthesis workflow.

Part 2: Chiral Resolution of a Racemic Mixture

While asymmetric synthesis is often preferred, classical resolution remains a highly practical, scalable, and cost-effective method for obtaining single enantiomers. This approach involves synthesizing the racemic amine first and then separating the enantiomers using a chiral resolving agent.

Causality and Rationale: This strategy relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent system. After separation, the chiral acid is removed to yield the desired enantiomerically pure amine.

Experimental Protocol: Synthesis and Resolution

Step A: Synthesis of Racemic cyclopropyl(phenyl)methanamine

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopropyl phenyl ketone (1.0 equiv.) and ammonium acetate (3.0 equiv.) in toluene.

-

Reductive Amination: Reflux the mixture for 4-6 hours to form the imine. Cool the reaction mixture. To this solution, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise and stir until the reaction is complete.

-

Workup: Carefully quench the reaction with water. Separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases. Wash with brine, dry over Na₂SO₄, and concentrate to yield racemic cyclopropyl(phenyl)methanamine.

Step B: Chiral Resolution

-

Salt Formation: Dissolve the racemic amine (1.0 equiv.) in a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (R)-(-)-Mandelic acid (0.5 equiv.), in the same solvent.

-

Crystallization: Slowly add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine. Extract the free (R)-amine with an organic solvent (e.g., ethyl acetate).

-

Final Salt Formation: Dry and concentrate the organic extracts and form the hydrochloride salt as previously described.

Data Summary

| Parameter | Typical Value | Source |

| Resolving Agent | (R)-(-)-Mandelic Acid or Tartaric Acid derivative | N/A |

| Yield (per enantiomer) | <50% (theoretical max) | N/A |

| Enantiomeric Purity | >98% after recrystallization | N/A |

Workflow Diagram

Caption: Chiral resolution workflow.

Conclusion

The synthesis of this compound can be approached through several effective strategies, each with distinct advantages.

-

Biocatalysis stands out for its exceptional enantioselectivity and mild, sustainable reaction conditions, making it an ideal choice for green chemistry initiatives.

-

Asymmetric transition-metal catalysis offers broad substrate scope and high efficiency, representing the cutting edge of synthetic methodology.

-

Classical chiral resolution , while less atom-economical, remains a robust, reliable, and often more scalable method for producing enantiomerically pure compounds, particularly in industrial settings.

The optimal choice of synthesis pathway depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity levels. By understanding the underlying principles and practical considerations of each method, researchers can effectively select and implement the most suitable route for their drug discovery and development programs.

References

(R)-Cyclopropyl(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of (R)-cyclopropyl(phenyl)methanamine hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. The document is structured to offer an in-depth understanding of the compound's characteristics, supported by available data and established scientific principles. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for its application in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. While comprehensive, this guide also highlights areas where experimental data is not publicly available, encouraging further investigation to complete the compound's profile.

Introduction and Significance

This compound is a chiral primary amine salt that serves as a valuable intermediate in asymmetric synthesis. Its structural motif, featuring a stereogenic center connecting a phenyl and a cyclopropyl group, is found in a variety of pharmacologically active molecules. The rigid cyclopropyl ring can influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The (R)-enantiomer is of particular importance as the stereospecific synthesis of drug candidates is crucial for optimizing therapeutic efficacy and minimizing off-target side effects. This compound is notably utilized in the development of novel therapeutics for central nervous system disorders, such as antidepressants and antipsychotics.[1]

Nomenclature and Chemical Structure

A clear and unambiguous identification of this compound is essential for scientific communication and regulatory purposes.

dot

Caption: Chemical structure of this compound.

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | PubChem[2] |

| CAS Number | 1416450-04-8 | PubChem[2] |

| Molecular Formula | C₁₀H₁₄ClN | PubChem[2] |

| Molecular Weight | 183.68 g/mol | PubChem[2] |

| InChI Key | QTUNRTDRPMOQNG-PPHPATTJSA-N | PubChem[2] |

| SMILES | C1CC1--INVALID-LINK--N.Cl | PubChem[2] |

Physicochemical Properties

The physicochemical properties of an API intermediate are critical for process development, formulation, and understanding its biological behavior.

Physical State and Appearance

This compound is typically supplied as a solid powder.

Melting Point

Solubility

The solubility of a compound dictates its utility in various solvent systems for reaction, purification, and formulation. Experimentally determined solubility data for this compound in common laboratory solvents is not widely published. However, based on its structure as a hydrochloride salt of a primary amine, the following solubilities can be anticipated:

-

Water: Likely to be soluble due to the ionic nature of the hydrochloride salt.

-

Methanol and Ethanol: Expected to have good solubility due to the polarity of the solvents and the potential for hydrogen bonding.

-

Dimethyl Sulfoxide (DMSO): High solubility is anticipated.

-

Apolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.

Experimental Justification: The determination of solubility is a fundamental characterization step. A standardized experimental protocol would involve adding known amounts of the compound to a fixed volume of the solvent at a controlled temperature and observing the point of complete dissolution. This can be done visually or by using techniques like UV-Vis spectroscopy to measure the concentration of the dissolved solute.

pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. For the free amine, cyclopropyl(phenyl)methanamine, a predicted pKa of 9.29 ± 0.10 has been reported.[4] This value corresponds to the equilibrium between the protonated amine (the hydrochloride salt) and the free amine.

Causality Behind Experimental Choice: The pKa of the conjugate acid (the ammonium ion) is crucial for understanding its behavior in physiological systems (pH ~7.4). At this pH, the amine will be predominantly in its protonated, charged form, which has significant implications for its ability to cross cell membranes. Potentiometric titration is the standard experimental method for determining pKa values. This involves titrating a solution of the hydrochloride salt with a strong base and monitoring the pH change.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical profile is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

-

Multiplets for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm).

-

A signal for the benzylic proton (CH-N), which would likely be a multiplet due to coupling with the cyclopropyl protons and the amine protons.

-

Complex multiplets for the cyclopropyl protons in the upfield region (typically 0.2-1.5 ppm).

-

A broad signal for the ammonium protons (-NH₃⁺), the chemical shift of which can be concentration and temperature dependent.

-

-

¹³C NMR: Specific experimental data for the hydrochloride salt is not available. Predicted chemical shifts would show signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound would include:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt.

-

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹ for the cyclopropyl group.

-

C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the phenyl ring.

-

N-H bending: Absorptions around 1500-1600 cm⁻¹.

Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is of paramount importance for a chiral compound. Chiral HPLC is the most common and reliable method for this purpose.

dot

Caption: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.

Experimental Protocol: Chiral HPLC Method Development

The following is a detailed, exemplary protocol for developing a chiral HPLC method for the analysis of (R)-cyclopropyl(phenyl)methanamine.

1. Column Selection (Self-Validating System):

-

Rationale: The choice of the chiral stationary phase (CSP) is the most critical factor. For primary amines with aromatic and aliphatic substituents, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.

-

Initial Screening:

-

Column 1: A cellulose-based column (e.g., Chiralcel® OD-H).

-

Column 2: An amylose-based column (e.g., Chiralpak® AD-H).

-

Column 3: A Pirkle-type column (e.g., a (S,S)-Whelk-O® 1).

-

This multi-column screening approach increases the probability of finding a suitable separation and provides a self-validating system by comparing results across different CSPs.

-

2. Mobile Phase Screening:

-

Rationale: The mobile phase composition influences the retention and resolution of the enantiomers. Both normal-phase and reversed-phase conditions should be evaluated.

-

Normal-Phase:

-

Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA). The additive is crucial for good peak shape of amines.

-

Mobile Phase B: Hexane/Ethanol (95:5 v/v) with 0.1% DEA or TFA.

-

-

Reversed-Phase:

-

Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 0.1% TFA.

-

Mobile Phase D: Methanol/Water (60:40 v/v) with 0.1% TFA.

-

3. Method Optimization:

-

Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.

-

Temperature: Begin at ambient temperature. Varying the temperature (e.g., between 15 °C and 40 °C) can significantly impact selectivity.

-

Detection: Use a UV detector at a wavelength where the phenyl group has strong absorbance (e.g., 254 nm or 210 nm).

4. Data Analysis and Enantiomeric Excess (ee) Calculation:

-

Integrate the peak areas of the two enantiomers (A_R and A_S).

-

Calculate the enantiomeric excess using the formula:

-

% ee = [|A_R - A_S| / (A_R + A_S)] * 100

-

Synthesis Overview

The synthesis of optically active 1-cyclopropylalkyl-1-amines can be achieved through various methods. A scalable approach has been described in the patent literature, which can be adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.[6]

dot

Caption: Conceptual synthetic pathway to this compound.

This general strategy involves the reductive amination of cyclopropyl phenyl ketone with a chiral amine to form a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched free amine, which is then converted to the hydrochloride salt.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a key chiral intermediate with significant potential in the synthesis of novel pharmaceuticals. This guide has consolidated the available information on its physical and chemical properties, spectroscopic characteristics, and analytical methods. While a solid foundation of data exists, particularly regarding its structure and identity, there is a clear need for further experimental determination of its solubility, melting point of the pure enantiomer, and detailed spectroscopic data. The provided exemplary protocol for chiral HPLC method development offers a robust starting point for researchers to establish a reliable method for enantiomeric purity assessment. As the demand for enantiomerically pure drugs continues to grow, a complete and experimentally validated dataset for such crucial building blocks will be invaluable to the scientific community.

References

- 1. uma.es [uma.es]

- 2. hplc.today [hplc.today]

- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

potential mechanism of action in biological systems

An In-depth Technical Guide to Elucidating Mechanism of Action in Biological Systems

Foreword

The journey from a promising chemical entity to a life-altering therapeutic is paved with rigorous scientific inquiry. Central to this journey is the elucidation of the compound's Mechanism of Action (MOA). Understanding how a molecule exerts its effect at a biochemical and cellular level is not merely an academic exercise; it is the bedrock upon which modern drug development is built. A well-defined MOA informs efficacy, predicts potential toxicities, enables patient stratification, and provides the rationale for combination therapies.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for dissecting the intricate signaling pathways that govern cellular life and the advanced experimental methodologies used to probe them. As a Senior Application Scientist, my objective is to move beyond mere protocols and provide the causal logic behind experimental choices, empowering you to design robust, self-validating systems for your MOA investigations.

Part 1: The Foundation - Signal Transduction and the MOA Imperative

In pharmacology, the Mechanism of Action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.[1] This typically involves the modulation of a specific molecular target, such as a receptor or enzyme.[1] These interactions do not occur in a vacuum. They are the initiating events of complex cellular communication networks known as signal transduction pathways. These pathways are the cell's internal wiring, translating extracellular stimuli into specific cellular responses, from proliferation and differentiation to apoptosis and metabolism.[2][3]

Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammatory disorders, and metabolic conditions.[2] Therefore, therapeutic intervention is fundamentally about modulating these signaling cascades. Elucidating a drug's MOA is the process of mapping its journey: from initial target binding to the cascade of downstream events and, ultimately, to the final physiological outcome.

Part 2: Core Signaling Pathways as Therapeutic Arenas

A vast number of therapeutic agents target a handful of major receptor superfamilies. A deep understanding of their structure, function, and downstream signaling is critical for any MOA study.

G-Protein Coupled Receptors (GPCRs)

Constituting the largest family of integral membrane proteins, GPCRs are the targets of approximately 30% of all FDA-approved drugs.[4] They are characterized by their seven transmembrane alpha-helices.[4] GPCRs transduce extracellular signals into intracellular responses by coupling with heterotrimeric G-proteins.[4][5]

Mechanism:

-

Ligand Binding: An agonist binds to the extracellular or transmembrane region of the GPCR, inducing a conformational change.[4]

-

G-Protein Activation: This new conformation allows the GPCR to act as a Guanine Nucleotide Exchange Factor (GEF) for its associated G-protein. It catalyzes the exchange of GDP for GTP on the Gα subunit.

-

Subunit Dissociation: The Gα-GTP and Gβγ subunits dissociate and go on to modulate distinct downstream effectors.[6]

-

Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the heterotrimeric G-protein and termination of the signal.[4] This process is accelerated by Regulators of G-protein Signaling (RGS) proteins.[4]

Downstream effectors are diverse and depend on the type of Gα subunit (e.g., Gαs, Gαi, Gαq/11). For instance, Gαs activates adenylyl cyclase, leading to the production of the second messenger cAMP, while Gαq activates phospholipase C, generating inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play pivotal roles in regulating critical cellular processes like growth, differentiation, and survival.[8] Dysregulation of RTK signaling is a common driver of oncogenesis.[8][9] These receptors are composed of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular domain possessing tyrosine kinase activity.[8]

Mechanism:

-

Ligand Binding & Dimerization: The binding of a ligand (e.g., a growth factor) to the extracellular domains induces the receptors to dimerize or oligomerize.[8][10]

-

Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating their activation and subsequent trans-autophosphorylation on specific tyrosine residues.[9][10]

-

Recruitment of Signaling Proteins: The newly created phosphotyrosine residues serve as high-affinity docking sites for various intracellular signaling proteins that contain Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[8][11]

-

Signal Propagation: Recruited proteins, such as adaptor proteins (e.g., Grb2) and enzymes (e.g., PI3K), initiate downstream signaling cascades, most notably the Ras-MAPK and PI3K-Akt pathways, which transmit the signal to the nucleus to alter gene expression.[8][11][12]

Nuclear Receptors (NRs)

Unlike cell-surface receptors, nuclear receptors are a family of ligand-activated transcription factors located within the cell's cytosol or nucleus.[13][14][15] Their ligands are typically small, lipophilic molecules (e.g., steroid hormones, thyroid hormones) that can readily cross the plasma membrane.[13][14]

Mechanism:

-

Ligand Diffusion & Binding: The lipophilic ligand diffuses across the cell membrane and binds to its cognate NR in the cytoplasm (Type I) or nucleus (Type II).[14]

-

Conformational Change & Translocation: For Type I NRs (e.g., steroid hormone receptors), ligand binding often causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[14][16] Type II NRs (e.g., thyroid hormone receptor) are typically already in the nucleus, bound to DNA and corepressor proteins; ligand binding causes the corepressor to be replaced by a coactivator.[14]

-

DNA Binding: The activated NR dimer binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[13][17]

-

Transcriptional Regulation: The receptor-DNA complex recruits other proteins (coactivators or corepressors) that modulate the transcription of downstream genes, thereby altering protein synthesis and cell function.[14][17]

References

- 1. Mechanism of action - Wikipedia [en.wikipedia.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]

- 4. ahajournals.org [ahajournals.org]

- 5. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 10. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]

- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear receptor - Wikipedia [en.wikipedia.org]

- 15. Chapter 4: Nuclear Receptors in Signalling Pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]

- 16. bosterbio.com [bosterbio.com]

- 17. Mechanisms and significance of nuclear receptor auto- and cross-regulation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Chiral Cyclopropylamines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety, a seemingly simple three-membered ring fused to an amino group, has emerged from a niche structural curiosity to a cornerstone in contemporary drug design. Its unique stereochemical and electronic properties offer a powerful toolkit for medicinal chemists to address multifaceted challenges in drug discovery, including potency, selectivity, metabolic stability, and physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the strategic application of chiral cyclopropylamine derivatives, moving beyond a mere catalog of their occurrences to a detailed exploration of the underlying principles that govern their utility. We will dissect the critical interplay between the strained ring system and biological targets, explore robust stereoselective synthetic strategies, and present case studies that underscore the transformative impact of this versatile scaffold.

The Cyclopropylamine Advantage: Understanding the Physicochemical and Stereoelectronic Landscape

The therapeutic value of the cyclopropylamine unit stems from a unique confluence of properties conferred by the strained three-membered ring.[1] These attributes are not merely incremental improvements but often provide solutions to fundamental drug design hurdles.[2]

Conformational Rigidity and Pre-organization

Unlike flexible alkyl chains, the cyclopropane ring possesses significant conformational rigidity.[3] This inherent structural constraint can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[2] This can translate to a significant enhancement in binding affinity and potency.[3] The planarity of the three carbon atoms and the well-defined bond angles provide a rigid scaffold to which pharmacophoric elements can be attached with precise spatial orientation.[2]

Metabolic Stability: A Shield Against Degradation

The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4] This property is frequently exploited to enhance the metabolic stability and, consequently, the half-life of drug candidates.[3] For instance, replacing a metabolically vulnerable isopropyl or ethyl group with a cyclopropyl group can effectively block a key metabolic pathway.[5]

Modulation of Physicochemical Properties: Fine-Tuning for Success

The introduction of a cyclopropyl group can subtly but significantly alter key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

Lipophilicity: The cyclopropyl group is considered a lipophilic moiety and can be used to modulate the overall lipophilicity of a molecule to optimize cell permeability and target engagement.

-

pKa: The electronic nature of the cyclopropyl ring can influence the basicity (pKa) of the adjacent amine. This can be a critical parameter for optimizing solubility, cell penetration, and interaction with the target protein. Studies on fluorinated cyclopropylamines have shown that stereoelectronic effects from hyperconjugative interactions can lead to different local charge distributions and hybridization of the nitrogen lone-pair, thereby influencing basicity.[7]

Bioisosterism: A Versatile Replacement Strategy

The cyclopropyl group serves as an effective bioisostere for various common functional groups in medicinal chemistry, offering a means to navigate intellectual property landscapes and improve drug-like properties.[8]

-

Alkene and Alkyne Mimic: Its rigid, planar nature can mimic the geometry of double and triple bonds, while offering improved metabolic stability.[8]

-

Carbonyl and Gem-Dimethyl Group Replacement: The cyclopropyl ring can also act as a non-classical bioisostere for carbonyl and gem-dimethyl groups, providing a more three-dimensional and metabolically robust alternative.[3]

The following diagram illustrates the concept of bioisosteric replacement using the cyclopropylamine moiety.

Caption: Bioisosteric replacement strategies with cyclopropylamines.

The Synthetic Imperative: Accessing Chiral Cyclopropylamines with Precision

The biological activity of chiral cyclopropylamine derivatives is often highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods is paramount. A variety of strategies have been established, ranging from classical rearrangements to modern catalytic asymmetric transformations.[1][9]

Established Methodologies

-

Curtius Rearrangement: A traditional and reliable method involves the Curtius rearrangement of cyclopropyl acyl azides, derived from the corresponding carboxylic acids.[10][11] This method, while robust, often requires harsh conditions and the handling of potentially explosive intermediates.

-

Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions: These reactions provide access to cyclopropanols, which can then be converted to cyclopropylamines.[10][11] The Kulinkovich reaction applied to amides and nitriles offers a more direct route.[1]

Modern Asymmetric Approaches

Recent advances have focused on catalytic, enantioselective methods that provide direct access to chiral cyclopropylamines with high stereocontrol.

-

Metal-Catalyzed Cyclopropanation: The reaction of olefins with diazo compounds, catalyzed by chiral transition metal complexes (e.g., Ru, Rh, Cu), is a powerful tool for constructing the cyclopropane ring with high enantioselectivity.[10][12]

-

Asymmetric Simmons-Smith Cyclopropanation: The stereoselective cyclopropanation of enesulfinamides using the Simmons-Smith reaction allows for the asymmetric synthesis of α-tertiary cyclopropylamines.[13]

-

Michael-Initiated Ring Closure (MIRC): Asymmetric MIRC reactions of α-purine acrylates with α-bromo-carboxylic esters, catalyzed by chiral organocatalysts, have been used to synthesize chiral cyclopropyl purine nucleoside analogues.[14]

-

Chemoenzymatic Strategies: The use of engineered enzymes, such as myoglobin variants, to catalyze the cyclopropanation of olefins with diazoketones offers a biocatalytic route to chiral cyclopropyl ketones, which are versatile precursors to chiral cyclopropylamines.[15]

Representative Experimental Protocol: Asymmetric Cyclopropanation of an Olefin

The following is a generalized protocol for the enantioselective cyclopropanation of an olefin using a chiral catalyst.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal precursor (e.g., Ru(II) complex) are dissolved in a dry, degassed solvent (e.g., dichloromethane). The mixture is stirred at room temperature for the specified time to allow for catalyst formation.

-

Reaction Setup: In a separate flame-dried Schlenk flask, the olefin substrate is dissolved in the reaction solvent.

-

Addition of Reagents: The catalyst solution is transferred to the olefin solution via cannula. The resulting mixture is cooled to the desired reaction temperature (e.g., -30 °C).

-

Slow Addition of Diazo Compound: A solution of the diazo compound (e.g., ethyl diazoacetate) in the reaction solvent is added dropwise to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo species.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., acetic acid). The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral cyclopropyl ester.

-

Conversion to Amine: The purified ester is then converted to the corresponding chiral cyclopropylamine via standard functional group transformations (e.g., hydrolysis to the carboxylic acid followed by Curtius rearrangement).

The workflow for a typical asymmetric cyclopropanation is depicted below.

Caption: Workflow for asymmetric cyclopropanation.

Applications in Medicinal Chemistry: Case Studies and Mechanistic Insights

The true value of chiral cyclopropylamines is best illustrated through their successful application in drug discovery programs.

Enzyme Inhibition: A Privileged Scaffold for Active Site Engagement

The cyclopropylamine moiety is a key pharmacophore in several classes of enzyme inhibitors, often acting as a mechanism-based or irreversible inhibitor.[16]

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a key target in oncology.[16][17] Tranylcypromine, a cyclopropylamine-containing compound, is a known irreversible inhibitor of LSD1.[16] The cyclopropylamine moiety is essential for its inhibitory activity, as it forms a covalent adduct with the FAD cofactor of the enzyme.[16] Numerous pharmaceutical companies are actively developing novel, selective LSD1 inhibitors based on the cyclopropylamine scaffold for the treatment of various cancers.[18]

The mechanism of LSD1 inhibition by a cyclopropylamine derivative is illustrated below.

Caption: Mechanism of LSD1 inhibition by a cyclopropylamine derivative.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[16] Tranylcypromine is also a non-selective, irreversible inhibitor of both MAO-A and MAO-B and is used as an antidepressant.[3] The mechanism of inhibition involves the cyclopropylamine group, which leads to the irreversible inactivation of the enzyme.[16] More recent research has focused on developing MAO-B selective inhibitors for the treatment of neurodegenerative diseases, with some cis-cyclopropylamine derivatives showing high selectivity and potency.[19]

Enhancing Potency and Selectivity in Drug Candidates

The rigid nature of the cyclopropyl ring can be leveraged to lock a molecule into a conformation that maximizes interactions with the target, thereby enhancing potency and selectivity.

Simeprevir is a direct-acting antiviral agent against HCV that contains a cyclopropylsulfonamide group.[3] This moiety is a crucial component of its structure, contributing to its high binding affinity and specificity for the NS3/4A protease, an enzyme essential for viral replication.[3]

Improving Pharmacokinetic Profiles

As previously discussed, the metabolic stability of the cyclopropyl group is a key advantage.

The incorporation of a cyclopropyl moiety into the quinolone class of antibiotics, such as in Ciprofloxacin, is known to enhance their antibacterial efficacy and pharmacokinetic properties.[20] The cyclopropyl group at the N-1 position of the quinolone core is crucial for potent activity against a broad spectrum of bacteria.

The table below summarizes key examples of drugs and clinical candidates featuring a chiral cyclopropylamine moiety.

| Drug/Candidate | Therapeutic Area | Target | Role of Cyclopropylamine |

| Tranylcypromine | CNS Disorders | MAO-A/B, LSD1 | Mechanism-based irreversible inhibition[3] |

| Simeprevir | Infectious Disease | HCV NS3/4A Protease | Enhances binding affinity and specificity[3] |

| Ciprofloxacin | Infectious Disease | Bacterial DNA gyrase | Enhances antibacterial potency[20] |

| GSK2879552 | Oncology | LSD1 | Mechanism-based irreversible inhibition[21] |

Potential Liabilities and Mitigation Strategies

While the cyclopropylamine moiety offers numerous advantages, it is not without potential liabilities. The same reactivity that makes it an effective mechanism-based inhibitor can also lead to off-target effects and toxicity.

Bioactivation and Reactive Metabolite Formation

The oxidation of cyclopropylamines by CYPs or other oxidoreductases can lead to ring-opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[22][23] These reactive metabolites can form covalent adducts with cellular macromolecules, including proteins, which can lead to idiosyncratic drug-induced toxicity.[22] The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin has been linked to the metabolic activation of its cyclopropylamine moiety.[22][23]

Mitigation Strategies

-

Structural Modification: Judicious structural modifications remote from the cyclopropylamine group can alter its metabolic profile and steer metabolism away from bioactivation pathways.

-

Stereochemical Control: The stereochemistry of the cyclopropylamine can influence its interaction with metabolizing enzymes. Synthesizing and testing individual enantiomers is crucial to identify the stereoisomer with the optimal balance of efficacy and safety.

-

Early-Stage Screening: Implementing in vitro assays to assess the potential for reactive metabolite formation early in the drug discovery process can help to de-risk candidates containing a cyclopropylamine moiety.

Future Perspectives and Conclusion

The strategic incorporation of chiral cyclopropylamine derivatives into drug candidates will undoubtedly continue to be a fruitful area of research. Future advancements will likely focus on:

-

Novel Asymmetric Syntheses: The development of even more efficient, scalable, and environmentally friendly methods for the synthesis of enantiomerically pure cyclopropylamines will be critical.[1]

-

Expanded Applications: The unique properties of this scaffold will be explored in new therapeutic areas and for novel biological targets.

-

Predictive Toxicology: Improved computational and in vitro models to predict the potential for bioactivation and toxicity will enable the safer design of cyclopropylamine-containing drugs.

References

- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Chiral Cyclopropyl Amides - ChemistryViews [chemistryviews.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 18. Cyclopropylamines as lsd1 inhibitors (2012) | Johnson Neil W | 69 Citations [scispace.com]

- 19. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on (R)-cyclopropyl(phenyl)methanamine Hydrochloride

Abstract

(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropyl moiety and chiral center make it a valuable building block for synthesizing complex, biologically active molecules. This guide provides an in-depth review of its physicochemical properties, stereoselective synthesis methodologies, analytical characterization techniques, and applications in drug discovery. By synthesizing information from peer-reviewed literature and established chemical data, this document serves as a technical resource for researchers and professionals in the field, offering both foundational knowledge and practical, field-proven insights.

Introduction and Significance

Chiral amines are fundamental components in a vast array of pharmaceuticals. The specific three-dimensional arrangement of atoms, or stereochemistry, is often critical for a drug's efficacy and safety. (R)-cyclopropyl(phenyl)methanamine, as a primary amine featuring a benzylic stereocenter adjacent to a cyclopropyl group, presents a unique conformational profile. The cyclopropyl group, a highly strained three-membered ring, restricts rotational freedom, which can be advantageous in designing ligands that bind to biological targets with high specificity.[1] This compound primarily serves as a key chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its synthesis and properties is therefore crucial for the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is the hydrochloride salt form of the parent free base, which enhances its stability and water solubility, making it easier to handle and formulate.

Molecular Structure:

The core structure consists of a phenyl ring and a cyclopropyl ring attached to the same carbon atom (the chiral center), which is also bonded to an amino group. The "(R)" designation refers to the specific spatial arrangement at this chiral center according to the Cahn-Ingold-Prelog priority rules.

References

A Senior Application Scientist's Guide to the Discovery and Screening of Novel Chiral Amines for Organic Synthesis

Abstract

Chiral amines are indispensable building blocks in modern organic synthesis, forming the stereogenic core of approximately 40% of all pharmaceutical drugs and a significant portion of agrochemicals.[1][2] The imperative for enantiomerically pure compounds, driven by stringent regulatory standards and the differential biological activity of enantiomers, has catalyzed the development of sophisticated discovery and screening methodologies.[3] This guide provides an in-depth exploration of the contemporary strategies employed to identify and evaluate novel chiral amines. We will move beyond a simple recitation of protocols to dissect the underlying scientific principles, from the rationale of biocatalyst selection to the design of self-validating high-throughput screening (HTS) workflows. This document is intended for researchers, chemists, and drug development professionals seeking to navigate and innovate within the landscape of chiral amine synthesis.

The Strategic Imperative for Novel Chiral Amines

The demand for enantiopure amines is not merely academic; it is a cornerstone of modern pharmaceutical and fine chemical industries.[4][5] Traditional chemical methods for producing chiral amines, while foundational, often rely on costly transition metal catalysts, harsh reaction conditions, and may suffer from limited stereoselectivity.[2][6] The evolution of synthetic chemistry has pivoted towards more sustainable and efficient "green" methodologies, with biocatalysis emerging as a transformative force.[7][8] Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, providing direct pathways to chiral amines that were previously challenging to access.[3] This guide focuses on these modern biocatalytic and chemoenzymatic discovery engines and the high-throughput screening platforms required to unlock their full potential.

Discovery Engines: Modern Strategies for Generating Chiral Amine Diversity

The discovery of novel chiral amines is fundamentally a search for new structures and more efficient pathways to existing ones. Modern approaches are dominated by biocatalysis, which leverages the inherent selectivity of enzymes.

The Biocatalytic Toolbox: Key Enzyme Classes

The selection of an appropriate enzyme is the most critical decision in designing a biocatalytic process for chiral amine synthesis. Each class possesses distinct advantages and operational windows.

-

Transaminases (TAs or ATAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor.[9][10] Their ability to perform asymmetric synthesis with theoretical yields of 100% makes them highly attractive.[11] However, the reaction equilibrium can be unfavorable, necessitating strategies to shift it towards product formation, such as using specific amine donors or removing the ketone coproduct.[2][12]

-

Amine Dehydrogenases (AmDHs): AmDHs represent an ideal process for synthesizing primary amines. They catalyze the asymmetric reductive amination of ketones using inexpensive ammonia as the amino donor, producing only water as a byproduct.[8][13][14] Initially limited in substrate scope, protein engineering and directed evolution have dramatically expanded their utility for a wide range of ketone substrates.[15][16][17]

-

Monoamine Oxidases (MAOs): MAOs catalyze the oxidative deamination of amines to imines. While not a synthetic route on their own, they are powerful tools for the deracemization of racemic amines.[7] In this approach, an enantioselective MAO oxidizes the undesired enantiomer to an imine, which is then non-selectively reduced back to the racemate by a chemical reducing agent, allowing for a theoretical 100% yield of the desired enantiomer.[1][6]

-

Imine Reductases (IREDs): IREDs (or reductive aminases) catalyze the NADH/NADPH-dependent reduction of pre-formed imines or the reductive amination of ketones in the presence of an amine. They have emerged as a powerful method for generating chiral secondary and tertiary amines, which are common motifs in pharmaceuticals but are less accessible via TAs or AmDHs.[18]

Table 1: Comparative Overview of Key Enzyme Classes for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Cofactor | Typical Substrates | Key Advantages | Causality / Key Limitations |

|---|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Synthesis, Kinetic Resolution | PLP | Prochiral Ketones, Racemic Amines | High enantioselectivity; No external cofactor regeneration needed | Unfavorable equilibrium often requires strategic removal of co-products.[2][12] |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | NAD(P)H | Prochiral Ketones | Uses inexpensive ammonia; water is the only byproduct; excellent atom economy.[8][14] | Requires an efficient cofactor regeneration system (e.g., GDH/glucose).[17] |

| Monoamine Oxidase (MAO) | Deracemization (Oxidation) | FAD | Racemic Amines | Enables dynamic kinetic resolution for >50% yield of a single enantiomer.[1] | Requires a coupled non-selective reducing agent and can be limited by substrate scope.[7] |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | NAD(P)H | Imines, Ketones + Amines | Excellent for secondary & tertiary amines; broad substrate scope.[18] | Requires cofactor regeneration; stability of the imine intermediate can be an issue. |

Chemoenzymatic Cascades: The Best of Both Worlds

A powerful strategy involves integrating chemical catalysis with biocatalysis in a one-pot cascade. This approach leverages the strengths of each domain, such as the ability of metal catalysts to prepare substrates that are then stereoselectively converted by an enzyme. A prime example is the combination of gold-catalyzed alkyne hydration to produce a ketone intermediate, followed by AmDH-catalyzed reductive amination to yield the final chiral amine.[8][13] This strategy avoids the isolation of intermediates, improving process efficiency and reducing waste.

Caption: Chemoenzymatic cascade for chiral amine synthesis.[8][13]

High-Throughput Screening (HTS): Accelerating Discovery

The development of diverse enzyme libraries and catalytic methods necessitates a parallel capability to analyze the results rapidly and accurately. High-throughput screening (HTS) is the critical engine that drives modern discovery, allowing for the evaluation of thousands of reactions to identify hits with high yield and enantioselectivity. The bottleneck in this process is often analytical chemistry.[19]

The HTS Workflow: A Self-Validating System

A robust HTS workflow is designed to minimize false positives and negatives. It involves miniaturizing reactions (typically in 96- or 384-well plates), followed by rapid analytical measurement and data processing.

Caption: Generalized workflow for high-throughput screening.

Core Screening Methodologies

The choice of screening assay depends on factors like required throughput, sensitivity, available equipment, and the nature of the analyte.

-

Chromatographic Methods (HPLC, SFC): High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for determining enantiomeric excess (ee).[20] While highly accurate, it is inherently low-throughput and serves better for validating hits from a primary screen than for the primary screen itself. Supercritical Fluid Chromatography (SFC) offers faster run times and is gaining traction for higher throughput chiral analysis.[21]

-

Optical and Spectroscopic Assays: These "mix-and-measure" assays are ideal for primary HTS due to their speed.

-

Fluorescence Indicator Displacement Assay (FIDA): This clever method is used to determine the concentration (and thus, yield) of the amine product. A non-fluorescent complex is designed to react with the chiral amine analyte. This reaction displaces a fluorophore, leading to a "turn-on" fluorescence signal that is proportional to the amine concentration.[19][22]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is inherently sensitive to chirality. For HTS, the chiral amine products are mixed with a reagent (e.g., an aldehyde and a metal salt) to form a chiral metal complex in situ. This complex exhibits a strong CD signal, the intensity and sign of which can be correlated to the enantiomeric excess of the amine.[19][22] This method is exceptionally fast, allowing an entire plate to be read in minutes.

-

-

NMR-Based Assays: For medium-throughput needs, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative. The use of a chiral derivatizing agent containing a ¹⁹F nucleus is particularly effective. The resulting diastereomers can be resolved and quantified quickly via ¹⁹F NMR, which offers a wide chemical shift range and no background signal, enabling rapid screening of crude reaction mixtures.[23]

Table 2: Comparison of Modern Screening Techniques for Chiral Amines

| Technique | Primary Measurement | Throughput | Key Advantage | Causality / Key Limitation |

|---|---|---|---|---|

| Chiral HPLC/SFC | Enantiomeric Excess | Low-Medium | Gold standard for accuracy and resolution.[20] | Serial analysis creates a significant time bottleneck.[19] |

| Fluorescence (FIDA) | Concentration (Yield) | Very High | Extremely fast "mix-and-measure" format; highly sensitive.[22] | Indirect measurement; requires a specifically designed indicator system. |

| Circular Dichroism (CD) | Enantiomeric Excess | Very High | Directly measures chirality; extremely rapid plate-based reading.[19] | Requires formation of a CD-active complex; potential for interference. |

| ¹⁹F NMR | Yield & Enantiomeric Excess | Medium-High | Provides simultaneous yield and ee; robust and clean signal.[23] | Requires an NMR spectrometer and a fluorinated derivatizing agent. |

Field-Proven Experimental Protocols

To translate theory into practice, this section provides validated, step-by-step protocols for key screening methodologies.

Protocol 1: High-Throughput Amine Concentration Assay via FIDA

Causality: This protocol quantifies the product amine by its ability to displace a fluorescent reporter (2-naphthylamine) from a pre-formed, non-fluorescent imine complex. The increase in fluorescence is directly proportional to the concentration of the amine product.[22]

-

Reagent Preparation:

-

Prepare a stock solution of the non-fluorescent imine indicator (e.g., 6.66 mM of the condensation product of 3-hydroxypyridine-2-carboxyaldehyde and 2-naphthylamine in a suitable solvent like DMSO).

-

-

Sample Plating:

-

In a 96-deep-well plate, add 125 µL of each unique crude reaction mixture containing the chiral amine product. Include wells with known amine concentrations for a standard curve and negative controls (no amine).

-

-

Assay Reaction:

-

To each well, add 375 µL of the imine indicator stock solution. The final volume is 500 µL.

-

Seal the plate and allow it to incubate at room temperature for a minimum of 5 hours to ensure the transimination reaction reaches equilibrium.

-

-

Measurement:

-

Transfer 250 µL from each well of the deep-well plate to a black, clear-bottom 384-well fluorescence plate.

-

Read the plate using a fluorescence plate reader. Set the excitation wavelength to 360 nm and measure the emission intensity at 400 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the concentration of the amine in each unknown sample by interpolating its fluorescence reading against the standard curve.

-

Protocol 2: High-Throughput Enantiomeric Excess (ee) Assay via CD

Causality: This protocol determines ee by forming a diastereomeric octahedral Fe(II) complex in situ. Each enantiomer of the amine forms a complex with a distinct and measurable CD signal, allowing for the deconvolution of the enantiomeric ratio in the mixture.[19][22]

-

Reagent Preparation:

-

Solution A: Prepare a solution of 3-hydroxypyridine-2-carboxyaldehyde in methanol.

-

Solution B: Prepare a solution of iron(II) triflate in methanol.

-

-

Sample Plating:

-

In a CD-compatible quartz 96-well plate, add a small, precise volume (e.g., 5 µL) of each crude amine reaction mixture.

-

-

Complex Formation:

-

To each well, add Solution A. The aldehyde reacts rapidly (<10 seconds) with the amine to form the corresponding imine ligand.

-

Immediately after, add Solution B to each well. This triggers the self-assembly of the imine ligands around the Fe(II) center to form the CD-active octahedral complex.

-

-

Measurement:

-

Place the 96-well plate into a CD spectrophotometer equipped with a plate reader (e.g., EKKO CD plate-reader).

-

Measure the CD signal at the wavelength of maximum difference between the complexes formed from the pure (R)- and (S)-enantiomers.

-

-

Data Analysis:

-

Prepare a calibration curve using samples of known ee (e.g., 100% R, 100% S, 75:25, 50:50, etc.).

-

Plot the measured CD signal against the known ee values.

-

Determine the ee of the unknown samples by comparing their CD signals to the calibration curve.

-

Conclusion and Future Outlook

The discovery and screening of novel chiral amines have been revolutionized by the synergy between biocatalysis and high-throughput analytics. Engineered enzymes like amine dehydrogenases and transaminases provide sustainable and highly selective routes to these valuable molecules.[7][14] The analytical bottleneck, once a major impediment, is being overcome by rapid, plate-based optical methods and advanced NMR techniques that deliver rich datasets on both yield and enantioselectivity.[22][23]

Looking forward, the field is poised for further acceleration through the integration of machine learning and artificial intelligence. These computational tools are beginning to guide protein engineering efforts, predicting beneficial mutations to expand substrate scope or enhance enzyme stability.[7] Furthermore, the continued development of ultra-high-throughput screening platforms, potentially leveraging microfluidics and advanced mass spectrometry, will enable the exploration of even larger swaths of chemical and biological space. This fusion of biology, chemistry, and data science will undoubtedly unveil the next generation of chiral amines that will form the basis of future medicines, materials, and agrochemicals.

References

- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. jocpr.com [jocpr.com]

- 4. nbinno.com [nbinno.com]

- 5. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]